N-(but-3-yn-1-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
Description
Properties
IUPAC Name |
N-but-3-ynyl-6-(oxolan-3-yloxy)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-2-3-7-15-14(17)11-4-5-13(16-9-11)19-12-6-8-18-10-12/h1,4-5,9,12H,3,6-8,10H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUPGZFRSSCYIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCNC(=O)C1=CN=C(C=C1)OC2CCOC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(but-3-yn-1-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the nicotinamide core, followed by the introduction of the but-3-yn-1-yl group through alkylation reactions. The tetrahydrofuran-3-yl-oxy group is then introduced via etherification reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Industrial methods may include continuous flow reactions, automated synthesis, and advanced purification techniques to meet the demand for high-quality compounds in research and development.
Chemical Reactions Analysis
Types of Reactions
N-(but-3-yn-1-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
N-(but-3-yn-1-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: The compound is used in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of N-(but-3-yn-1-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulate signaling pathways, or interact with cellular receptors. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure and Amide Linkage
The compound shares structural similarities with other amide-containing derivatives, though its nicotinamide core distinguishes it from benzamide or acetamide analogs. For example:
- 3-Chloro-N-phenyl-phthalimide (): Contains a phthalimide core with a chloro substituent and phenyl group. Unlike the target compound, it lacks a THF moiety or alkyne, but its amide-like structure is utilized in polymer synthesis .
- Benzamide derivatives (): Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide feature benzothiazole and acetamide groups, emphasizing aromaticity and electron-withdrawing substituents (e.g., trifluoromethyl) rather than heterocyclic ethers or alkynes .
Table 1: Core Structure Comparison
| Compound | Core Structure | Key Substituents |
|---|---|---|
| Target compound | Nicotinamide | THF-3-yloxy, but-3-yn-1-yl |
| 3-Chloro-N-phenyl-phthalimide | Phthalimide | Chloro, phenyl |
| N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide | Benzothiazole-acetamide | Trifluoromethyl, phenyl |
Tetrahydrofuran (THF) Moieties
The THF group in the target compound is a critical structural feature shared with certain agrochemicals and pharmaceuticals:
- Cyprofuram (): A fungicide containing a tetrahydro-2-oxo-3-furanyl group.
- Patent compound XIV (): Features an N-[(3R)-tetrahydrofuran-3-yl]benzamide group, demonstrating the pharmaceutical relevance of stereochemically defined THF substituents. The target compound’s THF-3-yloxy group may similarly influence solubility or target binding .
Alkyne Substituents
The but-3-yn-1-yl group in the target compound is rare among the analogs reviewed. Alkynes are typically leveraged for:
- Click chemistry : Facilitating bioconjugation or polymer synthesis.
- Metabolic stability: Terminal alkynes can resist oxidative degradation compared to alkenes. No direct analogs with alkyne groups were identified in the evidence, making this a distinguishing feature of the target compound.
Research Implications and Gaps
While structural analogs like cyprofuram () and benzothiazole derivatives () have documented pesticidal or pharmacological applications, the biological activity of N-(but-3-yn-1-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide remains unexplored in the provided evidence.
- Drug discovery : Nicotinamide derivatives often target NAD+-dependent enzymes.
- Material science : Alkyne groups enable polymerization or functionalization.
Further studies are needed to evaluate its reactivity, stability, and bioactivity relative to its analogs.
Biological Activity
N-(but-3-yn-1-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a synthetic organic compound belonging to the class of nicotinamides, characterized by its unique structure that includes a but-3-yn-1-yl group and a tetrahydrofuran-3-yl-oxy group attached to a nicotinamide core. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which include enzyme inhibition and interactions with various biological macromolecules.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 260.29 g/mol. The compound's structure is pivotal in determining its biological activity, as the specific functional groups can influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₆N₂O₃ |
| Molecular Weight | 260.29 g/mol |
| CAS Number | 2034271-52-6 |
Research indicates that this compound may interact with various biological macromolecules, potentially acting as an inhibitor or modulator of specific pathways. The unique structure allows it to bind to enzyme active sites or cellular receptors, influencing their activity. This interaction is crucial for elucidating its mechanism of action and therapeutic potential.
Enzyme Inhibition
Preliminary studies suggest that this compound may exhibit enzyme inhibitory properties, which can be significant in drug development. For instance, it may inhibit enzymes involved in metabolic pathways, thus altering the course of certain diseases.
Anticancer Potential
The compound's structural similarity to other nicotinamides positions it as a candidate for anticancer research. It may demonstrate selective cytotoxicity against cancer cells while sparing normal cells, which is essential for reducing side effects in cancer therapy.
Case Studies and Research Findings
- Antiviral Activity : Some studies have explored related compounds within the nicotinamide class that exhibit antiviral properties. For example, derivatives have shown efficacy against influenza viruses, suggesting that N-(but-3-yn-1-yl)-6-((tetrahydrofuran-3-yloxy)nicotinamide could similarly affect viral replication pathways .
- Toxicity Profile : A toxicity study conducted on similar nicotinamide derivatives indicated favorable safety profiles at high doses in animal models. This finding is essential for assessing the viability of N-(but-3-yne)-6-(tetrahydrofuran-yloxy)nicotinamide as a therapeutic agent.
Synthesis and Production
The synthesis of N-(but-3-yne)-6-(tetrahydrofuran-yloxy)nicotinamide typically involves multi-step organic reactions. One common route includes:
- Preparation of the Nicotinamide Core : Starting from readily available nicotinamide.
- Introduction of Functional Groups : The butyne and tetrahydrofuran groups are introduced through alkylation and etherification reactions, respectively.
- Optimization for Yield : Reaction conditions are optimized using catalysts and controlled temperatures to enhance yield and purity .
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions. For example, the tetrahydrofuran-3-yloxy group shows characteristic δ 3.6–4.2 ppm (oxygenated protons) and δ 70–80 ppm (quaternary carbons) .
- Infrared Spectroscopy (IR) : Confirm amide C=O stretch (~1650 cm⁻¹) and alkyne C≡C stretch (~2100 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns (acetonitrile/water mobile phase) to assess purity (>98%) and detect byproducts .
- Elemental Analysis : Validate empirical formula (e.g., C₁₅H₁₇N₂O₃) with ≤0.4% deviation from theoretical values .
How can researchers investigate the biochemical mechanism of action of this compound in cellular models?
Advanced Research Question
- Target Identification : Perform kinase inhibition assays or NAD⁺-dependent enzyme screens (e.g., sirtuins or PARPs) due to structural similarity to nicotinamide derivatives .
- Cellular Metabolism Assays : Measure ATP levels (luciferase-based assays) or NAD⁺/NADH ratios (colorimetric kits) to evaluate metabolic modulation .
- Gene Expression Profiling : RNA-seq or qPCR to identify pathways affected (e.g., oxidative stress response) .
Controls : Use wild-type vs. knockout cell lines to confirm target specificity. Dose-response curves (IC₅₀ determination) and time-course studies are critical .
What strategies are effective for structure-activity relationship (SAR) studies of analogs of this compound?
Advanced Research Question
- Substituent Variation : Modify the alkyne chain (e.g., but-3-yn-1-yl vs. propargyl) or tetrahydrofuran oxygen position (3- vs. 2-substitution) to assess steric/electronic effects .
- Bioisosteric Replacement : Replace the tetrahydrofuran ring with pyran or cyclohexyl groups to study ring size impact on solubility and target binding .
- In Silico Modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities to hypothetical targets like kinases or GPCRs .
Data Validation : Correlate computational predictions with in vitro IC₅₀ values and cellular uptake assays .
How should researchers address stability and degradation profiles of this compound under physiological conditions?
Advanced Research Question
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions. Monitor degradation via HPLC and LC-MS to identify breakdown products .
- Solution Stability : Assess pH-dependent hydrolysis (e.g., PBS vs. simulated gastric fluid) over 24–72 hours .
- Solid-State Stability : Store under accelerated conditions (40°C/75% RH) for 1–3 months; use DSC/TGA to detect polymorphic transitions .
What experimental approaches mitigate contradictions in reported biological activity data for this compound?
Advanced Research Question
- Assay Standardization : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and culture conditions (e.g., serum concentration, passage number) .
- Orthogonal Assays : Validate enzyme inhibition results with cellular viability assays (MTT/XTT) and downstream biomarker analysis (e.g., phosphorylated proteins via Western blot) .
- Batch Consistency : Ensure compound purity across batches via NMR and HPLC; impurities >0.5% may confound results .
How can in vitro findings for this compound be translated to in vivo models, and what pharmacokinetic parameters should be prioritized?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
